3-Bromo-4-hydroxyphenylacetonitrile
Overview
Description
3-Bromo-4-hydroxyphenylacetonitrile: is an organic compound with the molecular formula C8H6BrNO. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a bromine atom at the third position and a hydroxyl group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxyphenylacetonitrile typically involves the bromination of 4-hydroxyphenylacetonitrile. One common method includes the following steps:
Starting Material: 4-Hydroxyphenylacetonitrile.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Isolation: The product is then isolated by standard workup procedures, including washing, drying, and recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxyphenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Major Products:
Substitution: Formation of 3-substituted-4-hydroxyphenylacetonitrile derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
Chemistry: 3-Bromo-4-hydroxyphenylacetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxyphenylacetonitrile depends on its specific applicationThese interactions can lead to inhibition or activation of the target molecules, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
4-Hydroxyphenylacetonitrile: Lacks the bromine substitution, leading to different reactivity and applications.
3-Bromo-4-methoxyphenylacetonitrile: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and reactivity.
3-Bromo-4-chlorophenylacetonitrile: Contains a chlorine atom instead of a hydroxyl group, leading to different chemical behavior.
Properties
IUPAC Name |
2-(3-bromo-4-hydroxyphenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODWEBAJYREDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461944 | |
Record name | 3-bromo-4-hydroxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73348-21-7 | |
Record name | 3-bromo-4-hydroxyphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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